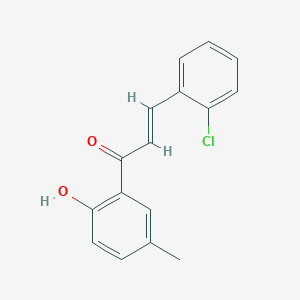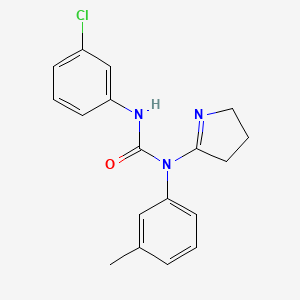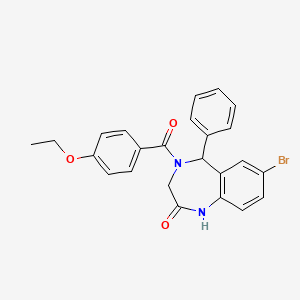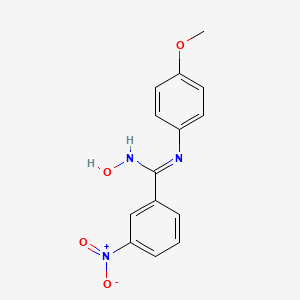
(Z)-N'-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a benzene ring substituted with a methoxy group (-OCH3), a nitro group (-NO2), and a carboximidamide group (-C(=NH)NH2). The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the benzene ring and the attached functional groups. The methoxy group might contribute to the electron-donating properties, while the nitro group is an electron-withdrawing group. The carboximidamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is typically reactive and can undergo reduction reactions. The carboximidamide group could potentially participate in reactions involving the formation or cleavage of amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Photocatalysis and Environmental Applications
A study on the synthesis of graphene-ZnO-Au nanocomposites demonstrated their efficient photocatalytic reduction of nitrobenzene to aniline, showcasing a potential application in environmental pollutant removal and organic synthesis. This method highlights the ability to generate electron-hole pairs under ultraviolet light, facilitating the catalytic reduction with high yield and efficiency compared to commercial catalysts (Roy et al., 2013).
Protein Crosslinking and Affinity Labeling
The use of 4-nitrophenyl ethers in protein crosslinking and affinity labeling is another application area. These compounds are inert in the dark under biological conditions but react quantitatively with amines upon UV irradiation. This property is particularly useful for creating bifunctional reagents that can crosslink proteins without blocking their active sites, which is crucial for studying protein-protein interactions and functions (Jelenc et al., 1978).
Fluorescent Sensing and Metal-Organic Frameworks (MOFs)
The development of Zn-based MOFs for fluorescent sensing highlights another significant application. These materials can selectively detect nitrobenzene, a harmful environmental pollutant, among other solvents. Their high sensitivity and selectivity make them promising candidates for monitoring and environmental cleanup efforts (Gan et al., 2021).
Organic Synthesis and Chemical Transformations
Research into ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers insights into the synthesis of hydroxamic acids and ureas from carboxylic acids. This method demonstrates good yields without racemization, showcasing the versatility of related compounds in facilitating complex organic transformations under mild conditions (Thalluri et al., 2014).
Future Directions
Properties
IUPAC Name |
N-hydroxy-N'-(4-methoxyphenyl)-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-7-5-11(6-8-13)15-14(16-18)10-3-2-4-12(9-10)17(19)20/h2-9,18H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNGUJMPCHUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
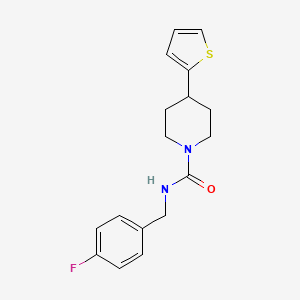
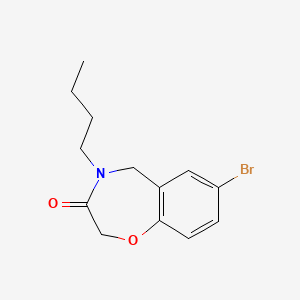
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2642929.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2642931.png)

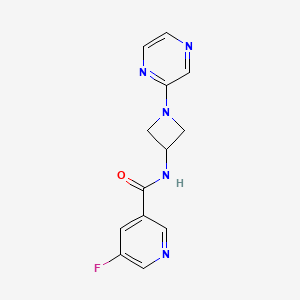
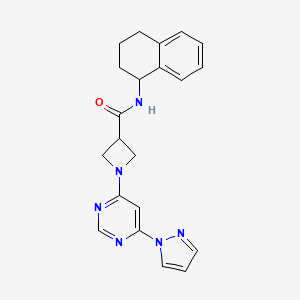
![5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2642942.png)
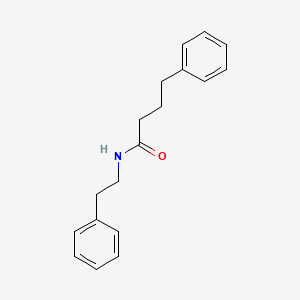
![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)
